(3-Aminobenzyl)diethylamine
Overview
Description
(3-Aminobenzyl)diethylamine is a compound that can be considered a derivative of diethylamine with an aminobenzyl group attached. This structure is relevant in the field of organic chemistry and medicinal chemistry due to its potential use in synthesizing bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of amines, including those related to (3-Aminobenzyl)diethylamine, can be achieved through various methods. One such method is the one-pot aminobenzylation of aldehydes with toluenes, which provides a pathway to synthesize 1,2-diarylethylamine derivatives. This process involves the combination of benzaldehydes, toluenes, sodium amide, and a cesium salt additive, yielding a diverse array of compounds with high efficiency . Additionally, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the versatility of diethylamine in creating complex molecules, which can further be transformed into various fused ring structures .
Molecular Structure Analysis
The molecular structure of (3-Aminobenzyl)diethylamine is characterized by the presence of an aminobenzyl group, which is a benzene ring attached to an amine (-NH2) group, and two ethyl groups attached to the nitrogen atom. This structure is significant as it can influence the reactivity and interaction of the molecule with other chemical entities. The presence of the benzene ring can facilitate cation-π interactions, which can be exploited in synthetic processes .
Chemical Reactions Analysis
(3-Aminobenzyl)diethylamine and its derivatives can participate in various chemical reactions. For instance, the aminobenzylation process mentioned earlier can lead to the formation of indoline derivatives through Buchwald–Hartwig amination, which is a reaction that forms carbon-nitrogen bonds . Furthermore, the deprotection of certain groups using diethylamine can yield free amino compounds, showcasing the role of diethylamine in modifying chemical structures . The use of diethylamine in combination with Dess–Martin periodinane as a catalyst-oxidant system also highlights its utility in synthesizing complex molecules like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Aminobenzyl)diethylamine derivatives are influenced by their molecular structure. The presence of the aminobenzyl group can affect the molecule's polarity, solubility, and ability to form hydrogen bonds. These properties are crucial when considering the compound's reactivity and potential applications in medicinal chemistry. For example, the synthesis of enantiopure syn-beta-amino alcohols involves the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, where the stereochemistry is controlled by the molecular structure of the starting materials . Additionally, the stability of metal ion complexes with benzyl derivatives of diethylenetriaminetetraacetic acids, which are structurally related to (3-Aminobenzyl)diethylamine, is important for applications in bioconjugation and labeling .
Scientific Research Applications
Chromatographic Analysis
- Structural and Temperature Effects in Chromatographic Enantioseparation : The compound is utilized in high-performance liquid chromatographic enantioseparation, specifically in the separation of enantiomers of certain naphthol analogs. This process involves using a chiral stationary phase and varying temperature and mobile phase composition, where (3-Aminobenzyl)diethylamine is part of the mobile phase (Sztojkov-Ivanov et al., 2005).
Medical Imaging and Therapy
- Bifunctional Agents for MRI and Photodynamic Therapy : A derivative of chlorophyll-a conjugated with (3-Aminobenzyl)diethylamine is used in the development of bifunctional agents. These agents are applied in magnetic resonance imaging (MRI) and photodynamic therapy for cancer treatment, showing increased tumor conspicuity and therapeutic efficacy (Li et al., 2005).
Synthesis of Amines
- Aminobenzylation of Aldehydes with Toluenes : (3-Aminobenzyl)diethylamine is involved in the one-pot aminobenzylation of aldehydes. This process provides rapid access to a diverse array of 1,2-diarylethylamine derivatives, which are fundamental motifs in bioactive natural products and pharmaceuticals (Wang et al., 2018).
Biochemistry and Molecular Biology
- Allosteric Binding Properties of Antibodies : Research has explored the binding properties of a monoclonal antibody with (3-Aminobenzyl)diethylamine. These studies are crucial in understanding the interactions between antibodies and various ligands, which has implications in immunology and therapeutic drug development (Blake et al., 2003).
Environmental Applications
- Sorbent for Lead Ions : A polymer film containing (3-Aminobenzyl)diethylamine grafted onto silica microspheres has been developed as an effective sorbent for lead ions. This application demonstrates the compound's potential in environmental cleanup and water treatment technologies (Tang et al., 2014).
Protein Labeling
- Labeling of Proteins for Therapeutic Applications : A bifunctional ligand containing (3-Aminobenzyl)diethylamine has been synthesized and used to prepare complexes for labeling proteins. This process is particularly relevant for the development of radiolabeled antibodies for therapeutic applications (Pillai et al., 1990).
Synthesis of Organic Compounds
- Enamines in Organic Synthesis : The reactions of (3-Aminobenzyl)diethylamine derivatives have been studied in the synthesis of enamines, which serve as intermediates in the formation of various organic compounds like pyrido[1,2-a]pyrimidin-4-ones (Yale, 1974).
Catalysis
- Inhibited Catalyst Activation : The compound has been studied in the context of catalyst activation in palladium complexes. The intramolecular hydrogen bonding involving (3-Aminobenzyl)diethylamine significantly affects the catalytic activity in reactions like the Suzuki–Miyaura cross-coupling (Chen et al., 2011).
Environmental Remediation
- Removal of Heavy Metals from Water : Modified sawdust treated with (3-Aminobenzyl)diethylamine has been tested as an adsorbent for removing chromium and arsenic from water. This suggests its potential in addressing water pollution and environmental remediation (Hao et al., 2014).
Organometallic Chemistry
- Functionalized Indazolin-3-ylidene Complexes of Palladium : The compound has been used in the post-coordinative modification of palladium complexes. This application is important in the field of organometallic chemistry, where such complexes are used in various catalytic processes (Bernhammer et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(diethylaminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXOXSRINSIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391771 | |
Record name | (3-Aminobenzyl)diethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminobenzyl)diethylamine | |
CAS RN |
27958-97-0 | |
Record name | (3-Aminobenzyl)diethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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